6-Chloro-3-iodo-2,7-dimethylimidazo[1,2-b]pyridazine
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Overview
Description
6-Chloro-3-iodo-2,7-dimethylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .
Preparation Methods
The synthesis of 6-Chloro-3-iodo-2,7-dimethylimidazo[1,2-b]pyridazine can be achieved through various methods. One common approach involves the reaction of dimethylimidazole with chlorinated hydrocarbons under basic conditions, followed by iodination. Another method includes catalytic dechlorination and imidazole ring formation reactions . Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced catalytic systems and controlled reaction environments .
Chemical Reactions Analysis
6-Chloro-3-iodo-2,7-dimethylimidazo[1,2-b]pyridazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where the chlorine or iodine atoms can be replaced by other functional groups using nucleophilic substitution reactions
Common reagents and conditions for these reactions include transition metal catalysts, metal-free oxidation agents, and photocatalysis strategies
Scientific Research Applications
6-Chloro-3-iodo-2,7-dimethylimidazo[1,2-b]pyridazine has a wide range of scientific research applications:
Mechanism of Action
related imidazopyridazine derivatives have been investigated for their potential to modulate enzymes or act as antagonists for specific receptors. These compounds may interact with molecular targets and pathways involved in various biological processes, leading to their observed effects.
Comparison with Similar Compounds
6-Chloro-3-iodo-2,7-dimethylimidazo[1,2-b]pyridazine can be compared with other similar compounds in the imidazo[1,2-b]pyridazine family. Some of these similar compounds include:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-TB activity.
6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine: Exhibits similar structural features and reactivity.
Properties
Molecular Formula |
C8H7ClIN3 |
---|---|
Molecular Weight |
307.52 g/mol |
IUPAC Name |
6-chloro-3-iodo-2,7-dimethylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C8H7ClIN3/c1-4-3-6-11-5(2)8(10)13(6)12-7(4)9/h3H,1-2H3 |
InChI Key |
XHXSPLCKNUIVHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2N=C1Cl)I)C |
Origin of Product |
United States |
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